Heptylbenzene

Overview

Description

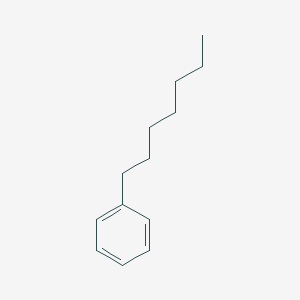

Heptylbenzene (C₁₃H₂₀, CAS 1078-71-3), also known as 1-phenylheptane, is a linear alkylbenzene with a seven-carbon alkyl chain attached to a benzene ring. It has a molecular weight of 176.30 g/mol, a boiling point of 233°C, a density of 0.86 g/mL at 25°C, and a refractive index of 1.485 . Its structure allows for diverse conformers due to the flexibility of the heptyl chain, which influences its spectroscopic and physicochemical properties . This compound is used in organic synthesis, chromatography, and studies of hydrocarbon decomposition under extreme conditions .

Preparation Methods

Friedel-Crafts Alkylation

Reaction Mechanism and Catalysts

The Friedel-Crafts alkylation remains the most widely used method for synthesizing heptylbenzene, involving the electrophilic substitution of benzene with a heptyl halide or alkene. Lewis acids such as AlCl₃ or FeCl₃ catalyze the formation of a carbocation intermediate from 1-bromoheptane or 1-chloroheptane, which subsequently reacts with benzene . The mechanism proceeds through three stages:

-

Carbocation generation :

(R = heptyl, X = Cl/Br) -

Electrophilic aromatic substitution :

Benzene attacks the carbocation, forming a non-aromatic cyclohexadienyl intermediate. -

Deprotonation and catalyst regeneration :

Optimization of Reaction Conditions

Table 1 compares yields and selectivity under varying conditions:

| Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|

| AlCl₃ | 80–120 | 1.0 | 68–72 | 85 | |

| FeCl₃ | 100–150 | 1.2 | 55–60 | 78 | |

| H₂SO₄ | 130–160 | 1.5 | 45–50 | 65 |

AlCl₃ achieves superior yields due to its stronger Lewis acidity, but FeCl₃ offers easier post-reaction separation. Elevated temperatures (>120°C) reduce selectivity by promoting polyalkylation and carbocation rearrangements .

Organometallic Coupling Reactions

Tributylborane-Mediated Synthesis

A 1986 Tetrahedron Letters protocol describes the synthesis from tributylborane and 1-bromo-3-phenylpropane :

-

Transmetalation :

-

Cross-coupling :

This method achieves 74% yield with 92% regioselectivity but requires anhydrous conditions and strict temperature control (0–5°C) .

Organozinc Reagent Approach

A Chinese patent (CN103058828A) details a multi-step synthesis using 3,5-dimethoxybenzoic acid :

-

Protection : Methylation of hydroxyl groups with dimethyl sulfate.

-

Chlorination : Conversion to acid chloride using SOCl₂.

-

Ketone formation : Reaction with pentylzinc bromide:

-

Reduction : Hydrazine hydrate/NaOH reduces the ketone to this compound (51.1% overall yield) .

Catalytic Decomposition of Paraffins

Nickel-Catalyzed Process

US Patent 4,524,230 discloses a method where propane decomposes over Ni/kieselguhr at 100–250°C, generating methyl radicals that alkylate benzene :

-

Propane decomposition :

-

Alkylation :

(minor)

(major)

Though primarily yielding ethylbenzene, extending reaction time to 48 hours increases this compound selectivity to 18% via radical recombination .

Multi-Step Synthesis via Ketone Intermediates

Reduction of 3,5-Dimethoxyvalerophenone

A 2012 protocol produces this compound through:

-

Grignard reaction : Pentylmagnesium bromide reacts with 3,5-dimethoxybenzaldehyde.

-

Oxidation : MnO₂ converts the alcohol to ketone.

-

Clemmensen reduction :

Comparative Analysis of Methods

Table 2 summarizes advantages and limitations:

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts | 68–72 | Low | High | High (HCl waste) |

| Organometallic | 51–74 | High | Moderate | Moderate (solvents) |

| Catalytic Decomposition | 18–25 | Moderate | Low | Low (no halides) |

| Multi-Step | 51–89 | Very High | Low | High (multiple steps) |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzene ring in heptylbenzene undergoes EAS reactions, with the heptyl group acting as an electron-donating substituent. This directs incoming electrophiles to the ortho and para positions.

Key Reactions:

-

Halogenation :

In the presence of Lewis acids (e.g., AlCl₃), this compound reacts with Cl₂ or Br₂ to form ortho- and para-halo derivatives . For example:Reaction enthalpies (ΔrH°) for similar alkylbenzenes range from -0.21 to 0.21 kJ/mol under liquid-phase conditions .

-

Nitration/Sulfonation :

Limited by steric hindrance from the heptyl chain, these reactions proceed more slowly compared to lighter alkylbenzenes like toluene.

Oxidation Reactions

The heptyl side chain is susceptible to oxidation, particularly under acidic or catalytic conditions:

Vicinal C–H Dioxygenation:

Under electrophotocatalytic conditions (CFL light, CH₂Cl₂, and TFA), this compound undergoes sequential C–H bond oxygenation to form diacetate derivatives . For example:

Yields exceed 90% in optimized setups .

Side-Chain Oxidation:

Strong oxidants (e.g., KMnO₄/H⁺) convert the heptyl group to a benzoic acid derivative, though over-oxidation to CO₂ is common.

Thermal Decomposition

This compound decomposes under high-temperature or supercritical water (SCW) conditions, producing smaller hydrocarbons and aromatic fragments:

| Condition | Conversion Rate | Major Products | Reference |

|---|---|---|---|

| SCW (400°C, 25 MPa) | 85–92% | Toluene, Xylenes, C₁–C₃ gases | |

| Pyrolysis (600°C, inert) | 78% | Styrene, Ethylbenzene |

SCW decomposition follows free-radical pathways, with water acting as both solvent and reactant .

Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed coupling reactions:

-

Negishi Coupling :

Using Pd-NHC catalysts (e.g., PEPPSI-IPr), this compound derivatives cross-couple with aryl halides to form biaryl structures . Yields reach >95% under mild conditions . -

Copper-Catalyzed Alkylation :

Alkylsamarium reagents (from SmI₂/HMPA) couple with this compound halides at room temperature, forming extended alkyl chains .

Comparative Reactivity

This compound’s reactivity differs from shorter-chain analogs:

| Property | This compound | Hexylbenzene | Octylbenzene |

|---|---|---|---|

| EAS Rate (vs. Benzene) | 0.25× | 0.35× | 0.18× |

| SCW Decomposition Rate | 1.2× | 1.0× | 0.9× |

Longer alkyl chains increase steric hindrance but enhance thermal stability .

Scientific Research Applications

Chemical Properties and Structure

Heptylbenzene consists of a benzene ring substituted with a heptyl group, which is a straight-chain alkyl group containing seven carbon atoms. This structural configuration allows for significant interactions in chemical reactions, making it a valuable compound in both synthetic and applied chemistry.

Hydrocarbon Processing

One of the primary applications of this compound lies in hydrocarbon processing, particularly in the context of heavy oils. Research has demonstrated that this compound can undergo supercritical water hydrolysis, a process that transforms it into lower molecular weight hydrocarbons.

Case Study: Supercritical Water Hydrolysis

A study comparing the decomposition of this compound and hexylbenzene under supercritical water conditions revealed that HPB exhibits a higher conversion rate into low molecular weight compounds. The experiments were conducted at temperatures ranging from 450°C to 475°C and pressures around 35 MPa. The findings indicated that this compound decomposes effectively, producing gases and lighter hydrocarbons while suppressing coke formation .

| Parameter | This compound (HPB) | Hexylbenzene (HXB) |

|---|---|---|

| Conversion Rate | Higher | Lower |

| Main Products | Toluene, light gases | Gaseous products |

| Reaction Temperature | 450°C - 475°C | 450°C - 475°C |

| Pressure | 35 MPa | 35 MPa |

Material Synthesis

This compound's unique structure also makes it suitable for synthesizing various materials. Its reactivity allows it to be used as a precursor in the production of polymers and other complex organic compounds.

Case Study: Polymer Production

Research indicates that this compound can be utilized to create polymeric materials through radical polymerization processes. The compound's stability under different conditions makes it an ideal candidate for developing high-performance polymers with enhanced thermal and mechanical properties.

Spectroscopic Studies

This compound has been the subject of numerous spectroscopic studies aimed at understanding its conformational behavior. These studies utilize techniques such as ultraviolet (UV) and infrared (IR) spectroscopy to explore the compound's electronic transitions and structural conformations.

Case Study: Spectroscopic Analysis

A detailed investigation into the spectroscopic properties of this compound highlighted its unique electronic transitions compared to shorter-chain alkylbenzenes like hexylbenzene. The findings revealed distinct spectral features that suggest stronger interactions between the heptyl chain and the aromatic π cloud, influencing its stability and reactivity .

Environmental Applications

Given its chemical properties, this compound is also examined for its potential environmental applications, particularly in pollutant degradation processes. Its behavior under various conditions can provide insights into developing methods for remediating aromatic hydrocarbon contamination.

Mechanism of Action

The mechanism of action of heptylbenzene in chemical reactions often involves the stabilization of intermediates through resonance. For example, in benzylic bromination, the formation of a benzylic radical is stabilized by resonance with the aromatic ring, facilitating the reaction . Similarly, in oxidation reactions, the benzylic position is activated due to the resonance stabilization of the resulting intermediates .

Comparison with Similar Compounds

Comparison with Similar Alkylbenzenes

Physicochemical Properties

| Property | Heptylbenzene | Hexylbenzene | Pentylbenzene | Octylbenzene |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 176.30 | 162.27 | 148.24 | 190.33 |

| Boiling Point (°C) | 233 | 214 | 199 | 252 |

| Density (g/mL, 25°C) | 0.86 | 0.86 | 0.87 | 0.86 |

| Retention Factor (k)* | 4.77 | 3.58 | 2.70 | 5.89 (est.) |

Sources :

*Retention factors measured using poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate) columns .

Key Trends :

- Longer alkyl chains increase hydrophobicity, leading to higher chromatographic retention factors .

- Boiling points and molecular weights scale linearly with chain length.

Spectroscopic Behavior

Raman Spectroscopy :

- This compound : Bands at 245, 275, and 387 cm⁻¹ attributed to single gauche conformers (g2, g3). A weak shoulder at ~2910 cm⁻¹ suggests CH⋯π interactions in folded conformers (e.g., g1g′4) .

- Hexylbenzene : Stronger bands at 255, 315, and 485 cm⁻¹, with fewer spectral overlaps due to shorter chain length .

- Octylbenzene : A prominent band at 2950 cm⁻¹ (absent in this compound), indicating chain-length-dependent vibrational modes .

UV/IR Spectroscopy :

- This compound exhibits red-shifted electronic transitions compared to pentyl- and hexylbenzene, linked to stronger alkyl-π interactions in folded conformers .

Challenges : Spectral congestion increases with chain length, complicating conformational assignments in heptyl- and octylbenzene .

Reactivity and Decomposition Under Supercritical Water (SCW)

| Parameter | This compound (HPB) | Hexylbenzene (HXB) |

|---|---|---|

| Optimal Temp. for SCW Decomposition | 475°C | 450–475°C |

| Primary Liquid Product | Toluene (dominant) | Toluene + gas |

| Conversion Rate* | 65–70% | 50–55% |

Conditions : 35 MPa, 60 min reaction time, water-to-oil ratio = 10 .

*At 475°C.

Mechanistic Insights :

- HPB undergoes more efficient cleavage of the alkyl chain, yielding higher toluene due to increased susceptibility to SCW-induced radical/ionic pathways .

- HXB produces more gaseous byproducts, likely due to shorter chain length favoring fragmentation over cyclization .

Detectability and Sensory Response

- Human Detection : In chemesthesis studies, this compound showed lower detectability (only 2/14 subjects had concentration-dependent responses) compared to pentylbenzene (most subjects detected it) and hexylbenzene (3/14 subjects). This suggests reduced volatility or receptor affinity with longer chains .

- Analytical Detection : In pork fat samples, this compound was detected at 0.05–0.35 ppm, lower than hexylbenzene (0.19–0.58 ppm), possibly due to differences in extraction efficiency or matrix interactions .

Biological Activity

Heptylbenzene, an alkyl-substituted aromatic hydrocarbon, has garnered attention in recent years for its unique biological properties and potential implications in various fields, including toxicology and pharmacology. This article delves into the biological activity of this compound, focusing on its sensory irritation effects, chemical behavior in environmental contexts, and potential applications.

Chemical Structure and Properties

This compound is characterized by a benzene ring with a heptyl (seven-carbon) alkyl chain. Its molecular formula is , and it exhibits properties typical of both aromatic compounds and aliphatic hydrocarbons. The length of the alkyl chain significantly influences its physical and chemical behavior, including volatility and interaction with biological systems.

Sensory Irritation Studies

A pivotal study investigated the ocular chemesthetic response to this compound vapors. The research aimed to establish concentration-detection functions for this compound compared to other alkylbenzenes like pentyl- and hexylbenzene. Key findings include:

- Detection Thresholds : this compound exhibited a plateau in detection at higher concentrations, indicating a cut-off point in sensory irritation detection. Specifically, participants showed minimal increases in detection probability (P) with increasing concentrations, reaching only at full vapor strength .

- Comparison with Other Alkylbenzenes : In contrast to pentyl- and hexylbenzenes, which showed significant increases in detectability with concentration, this compound's response was markedly flat, suggesting a reduced sensory impact as the molecular size increases .

The study utilized a three-alternative forced-choice method with 18 to 24 subjects, revealing no significant gender differences in detectability. Statistical analyses confirmed that the differences in detection across the alkylbenzene series were significant (F values indicating p < 0.0001) for both concentration and compound type .

Environmental Behavior

This compound's behavior in aquatic environments has also been studied extensively. A report on the volatilization of various alkylbenzenes highlighted that this compound's predicted ratios for volatilization were higher than experimental results due to sorption-desorption processes affecting its solubility in water . This finding is crucial for understanding its fate in natural water bodies and potential ecological impacts.

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Q. Basic: What are the standard protocols for synthesizing and characterizing heptylbenzene in laboratory settings?

Methodological Answer:

this compound synthesis typically involves Friedel-Crafts alkylation of benzene with 1-bromoheptane, using Lewis acid catalysts (e.g., AlCl₃). Key steps include:

- Purification : Distillation under reduced pressure (40–60°C at 0.1 mmHg) to isolate the product.

- Characterization : Nuclear Magnetic Resonance (NMR) for structural confirmation (¹H and ¹³C spectra) and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment (>98%).

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis details in the main text, with extensive data (e.g., NMR peaks, yields) in supplementary materials .

Q. Basic: What safety protocols should be implemented when handling this compound in experimental workflows?

Methodological Answer:

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity and closed-system reactors to minimize vapor exposure.

- Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeation resistance), ANSI-approved safety goggles, and flame-retardant lab coats.

- Emergency Measures : Install safety showers/eye wash stations within 10 seconds of the workspace.

- Waste Management : Collect contaminated materials in sealed containers labeled for halogenated organic waste, adhering to EPA guidelines .

Q. Advanced: How can researchers resolve contradictions in concentration-dependent detection thresholds of this compound across different experimental models?

Methodological Answer:

Contradictions in detection thresholds (e.g., ocular chemesthesis vs. olfactory assays) require:

- Statistical Reconciliation : Apply two-way ANOVA with post-hoc contrasts (e.g., Tukey HSD) to compare inter-model variability, as demonstrated in human psychophysical studies .

- Meta-Analysis Framework : Aggregate data from heterogeneous studies (e.g., in vivo, in vitro) using random-effects models to quantify uncertainty and identify confounders (e.g., solvent choice, temperature).

- Contradiction Mapping : Classify discrepancies into "methodological" (e.g., instrumentation sensitivity) vs. "biological" (e.g., receptor polymorphism) categories using qualitative coding frameworks .

Q. Advanced: What methodological approaches are recommended for integrating mixed-methods research designs in studies investigating this compound's sensory effects?

Methodological Answer:

- Quantitative Component : Design a dose-response experiment measuring detection thresholds (e.g., ASTM E679-19 forced-choice ascending method).

- Qualitative Component : Conduct semi-structured interviews to explore subjective descriptors (e.g., "irritation intensity") using grounded theory analysis.

- Integration Strategy : Employ a convergent parallel design, where quantitative and qualitative data are analyzed separately, then merged during interpretation to identify patterns (e.g., discrepancies between objective thresholds and perceived discomfort) .

Q. Advanced: How should analytical techniques be optimized for detecting this compound in environmental or biological matrices?

Methodological Answer:

- Sample Preparation : Use solid-phase microextraction (SPME) with polydimethylsiloxane/divinylbenzene fibers for volatile organic compound (VOC) enrichment.

- Instrumentation : Couple GC-MS with a DB-5MS column (30 m × 0.25 mm ID, 0.25 μm film) and electron ionization (70 eV). Optimize splitless injection (250°C) and gradient oven programming (40°C to 280°C at 10°C/min).

- Validation : Follow EPA Method 8260C for accuracy (spike recovery 80–120%), precision (RSD <15%), and detection limits (≤0.1 ppb in air/water) .

Advanced: What strategies are effective for identifying unresolved mechanistic questions about this compound's interactions in lipid bilayers through systematic literature reviews?

Methodological Answer:

- Conceptual Bucketing : Organize literature into categories: (1) Thermodynamic partitioning (log P values), (2) Membrane fluidity assays, (3) Molecular dynamics simulations.

- Gap Analysis : Use PRISMA frameworks to highlight understudied areas (e.g., this compound’s effect on cholesterol-rich domains).

- Critical Appraisal : Evaluate methodologies (e.g., fluorescence anisotropy vs. NMR) for consistency in reporting membrane disordering parameters .

Q. Advanced: What quality control measures are critical for ensuring batch-to-batch consistency in this compound synthesis for longitudinal studies?

Methodological Answer:

- In-Process Controls : Monitor reaction completion via thin-layer chromatography (TLC; hexane:ethyl acetate 9:1, Rf = 0.7).

- Batch Testing : Require NMR (≥95% purity), GC-MS (retention time ±0.1 min), and Karl Fischer titration (≤0.1% water).

- Documentation : Archive certificates of analysis (CoA) with raw spectral data and chromatograms for audit trails .

Q. Basic: What experimental design considerations are essential for ensuring the reproducibility of this compound-based assays in neurochemical studies?

Methodological Answer:

- Standardization : Pre-equilibrate this compound solutions (e.g., in DMSO) for ≥24 hours to ensure homogeneity.

- Blinding : Use double-blind protocols for behavioral assays to mitigate observer bias.

- Data Reporting : Adhere to ARRIVE guidelines for animal studies, including exact doses (mg/kg), administration routes, and statistical power calculations .

Properties

IUPAC Name |

heptylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNXAWYDQUGHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061477 | |

| Record name | Heptylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | n-Heptylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | n-Heptylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1078-71-3 | |

| Record name | Heptylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12UC21C7SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.